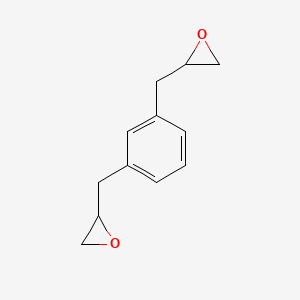
m-Xylene-alpha,alpha'-dioxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(oxiran-2-yl)methyl]benzene is a heterocyclic organic compound with the molecular formula C12H14O2 . It is characterized by the presence of two oxirane (epoxide) groups attached to a benzene ring through methylene linkers. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis[(oxiran-2-yl)methyl]benzene can be synthesized through the reaction of 1,3-bis(chloromethyl)benzene with sodium hydroxide and epichlorohydrin . The reaction typically involves the following steps:
Formation of the intermediate: 1,3-bis(chloromethyl)benzene reacts with sodium hydroxide to form 1,3-bis(hydroxymethyl)benzene.
Epoxidation: The intermediate is then treated with epichlorohydrin under basic conditions to form 1,3-Bis[(oxiran-2-yl)methyl]benzene.
Industrial Production Methods
Industrial production methods for 1,3-Bis[(oxiran-2-yl)methyl]benzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of intermediate formation and epoxidation, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the oxirane groups.
Alcohols: Formed through reduction of the oxirane groups.
Substituted products: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(oxiran-2-yl)methyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins and other polymeric materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]benzene involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): Similar in structure but with different substituents on the benzene ring.
Bisphenol F diglycidyl ether (BFDGE): Another similar compound with variations in the substituents on the benzene ring.
Uniqueness
1,3-Bis[(oxiran-2-yl)methyl]benzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct properties that can be leveraged in specialized applications.
Eigenschaften
CAS-Nummer |
64038-52-4 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-[[3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C12H14O2/c1-2-9(5-11-7-13-11)4-10(3-1)6-12-8-14-12/h1-4,11-12H,5-8H2 |
InChI-Schlüssel |
AGXAFZNONAXBOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CC2=CC(=CC=C2)CC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


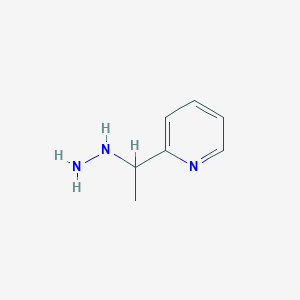
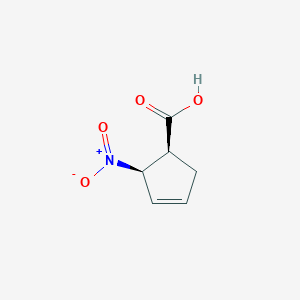
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
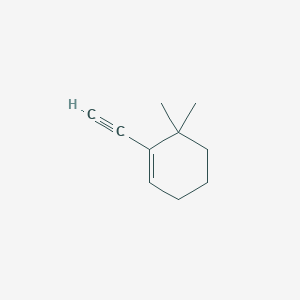


![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

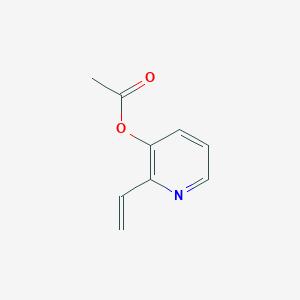
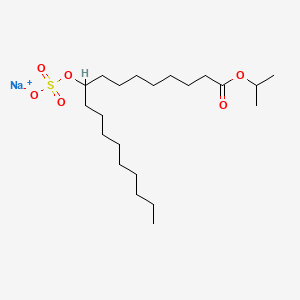
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
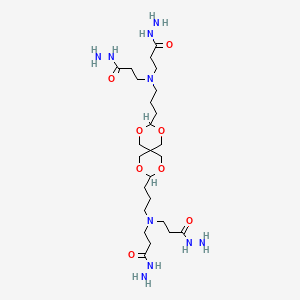
![ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13790842.png)
